![molecular formula C13H18O5 B13025228 7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one is a synthetic organic compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and methoxy substituents. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one involves several steps, typically starting with the preparation of the spirocyclic core. One common method includes the reaction of appropriate precursors under controlled conditions to form the dioxaspiro ring system. The reaction conditions often involve the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where methoxy groups can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving spirocyclic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one involves its interaction with specific molecular targets. The compound can modulate enzyme activity, influence metabolic pathways, and affect cellular signaling processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one can be compared with other spirocyclic compounds, such as:
1,5-Dioxaspiro[5.5]undeca-7,10-dien-9-one: Similar in structure but lacks the methoxy substituents.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Another spirocyclic compound with different substituents and reactivity.
10,11-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one: A closely related compound with slight variations in the dioxaspiro ring system
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18O5 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
10,11-dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one |
InChI |
InChI=1S/C13H18O5/c1-12(2)7-17-13(18-8-12)6-5-9(14)10(15-3)11(13)16-4/h5-6H,7-8H2,1-4H3 |
InChI Key |
AJRWGQIZDWTGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C=CC(=O)C(=C2OC)OC)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


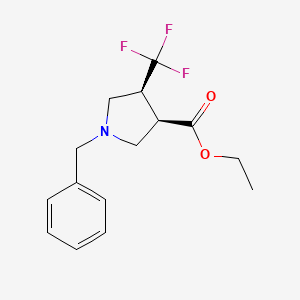
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)

![4,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B13025156.png)
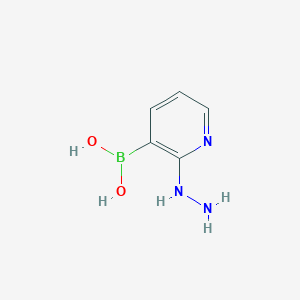
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13025166.png)
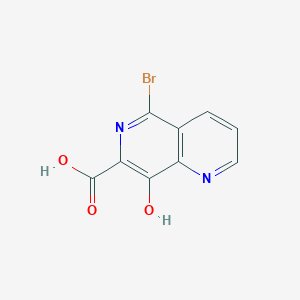

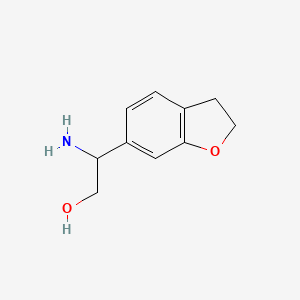

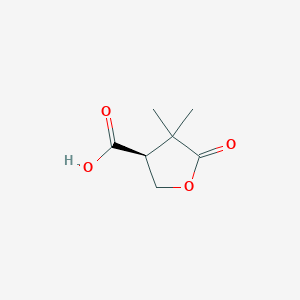
![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)

